Product packaging for 3-Fluoro-2-iodothiophene(Cat. No.:CAS No. 32431-80-4)

3-Fluoro-2-iodothiophene

Cat. No.: B12957042
CAS No.: 32431-80-4
M. Wt: 228.03 g/mol
InChI Key: DQVUQUDJDGCUDD-UHFFFAOYSA-N
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Description

3-Fluoro-2-iodothiophene is a valuable halogenated heterocyclic building block designed for advanced organic synthesis and medicinal chemistry research. The distinct reactivity of the iodine atom at the 2-position and the fluorine atom at the 3-position on the thiophene ring makes this compound a versatile precursor for constructing complex molecules via cross-coupling reactions, such as the Sonogashira, Suzuki, and Stille reactions . Fluorinated iodonium salts, accessible from intermediates like this compound, are particularly useful for synthesizing fluorinated heterocycles, which are often challenging to prepare by direct methods . Thiophene derivatives are of significant interest in drug discovery due to their wide range of therapeutic properties, which include serving as antimicrobial , anti-inflammatory , and antitumor agents . Several commercially available drugs contain a thiophene nucleus, underscoring its importance in medicinal chemistry . As a multifunctional scaffold, this compound is expected to be instrumental in developing new chemical entities for pharmaceutical research and material science. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H2FIS B12957042 3-Fluoro-2-iodothiophene CAS No. 32431-80-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32431-80-4

Molecular Formula

C4H2FIS

Molecular Weight

228.03 g/mol

IUPAC Name

3-fluoro-2-iodothiophene

InChI

InChI=1S/C4H2FIS/c5-3-1-2-7-4(3)6/h1-2H

InChI Key

DQVUQUDJDGCUDD-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1F)I

Origin of Product

United States

Synthetic Methodologies for 3 Fluoro 2 Iodothiophene

Direct Synthesis Strategies

Direct synthesis approaches aim to introduce the fluoro and iodo groups onto the thiophene (B33073) ring with minimal intermediate steps. These strategies often rely on the inherent reactivity of the thiophene core or the specific activation provided by a pre-existing substituent.

Halogenation Approaches for Thiophene Derivatization

Direct, one-pot halogenation of an unsubstituted thiophene ring to produce 3-fluoro-2-iodothiophene is exceptionally challenging due to a lack of regiocontrol. Electrophilic substitution reactions on thiophene preferentially occur at the 2- and 5-positions due to the stabilizing effect of the sulfur atom on the cationic intermediate. A simultaneous or sequential direct fluorination and iodination would likely result in a mixture of isomers, including 2-fluoro-5-iodothiophene, 2,5-diiodothiophene, and 2,5-difluorothiophene, making isolation of the desired this compound product difficult and inefficient.

Fluorination of Iodothiophene Precursors

Another approach involves the introduction of a fluorine atom onto an iodinated thiophene precursor, such as 2-iodothiophene (B115884) or 3-iodothiophene. The conversion of aryl iodides to aryl fluorides can be achieved using transition metal-mediated reactions. For instance, copper-mediated fluorination has been demonstrated for a range of aryl iodides. nih.gov This method typically involves the reaction of an aryl iodide with a fluoride source in the presence of a copper catalyst.

However, achieving fluorination specifically at the 3-position of 2-iodothiophene via nucleophilic aromatic substitution is difficult because the thiophene ring is not sufficiently activated for this transformation. Such methods are more effective for aryl halides bearing strong electron-withdrawing groups. nih.gov

Iodination of Fluorothiophene Precursors

A more viable and commonly employed direct synthesis strategy is the electrophilic iodination of 3-fluorothiophene (B1278697). The synthesis of the 3-fluorothiophene precursor itself is a critical first step and has been reported through multi-step sequences, for example, via a Schiemann reaction starting from methyl 3-aminothiophene-2-carboxylate. thieme-connect.de

Once 3-fluorothiophene is obtained, the fluorine atom at the 3-position directs subsequent electrophilic substitution to the adjacent C2 position. The electron-donating nature of the sulfur atom strongly activates the C2 position, and the electronegative fluorine atom further influences the regioselectivity. The iodination can be carried out using various electrophilic iodinating agents. researchgate.net N-iodosuccinimide (NIS) is a common and effective reagent for this transformation, often used in a suitable organic solvent. researchgate.net

Table 1: Iodination of 3-Fluorothiophene

Precursor Reagent Solvent Product Notes
3-Fluorothiophene N-Iodosuccinimide (NIS) Acetonitrile or DMF This compound A widely used method for the iodination of electron-rich heterocycles.
3-Fluorothiophene Iodine / Mercuric Oxide Benzene This compound A classic method for iodinating thiophenes, though it involves toxic mercury salts. orgsyn.org

Multi-Step Synthesis Pathways

Multi-step syntheses provide an alternative route to this compound, often utilizing organometallic intermediates to achieve high regioselectivity and yield. These pathways allow for the precise placement of functional groups through controlled reaction sequences.

Strategies Involving Organometallic Intermediates

Organometallic chemistry offers powerful tools for the functionalization of aromatic and heteroaromatic rings. By converting a C-H or C-Halogen bond into a C-Metal bond, the carbon atom becomes nucleophilic and can react with a wide range of electrophiles, including sources of iodine.

Directed Ortho-Metallation (DoM):

Directed ortho-metalation (DoM) is a powerful technique where a functional group on an aromatic ring directs deprotonation to its ortho-position using a strong base, typically an organolithium reagent. organic-chemistry.orgwikipedia.orguwindsor.cascribd.comharvard.edu The resulting organometallic species is then trapped with an electrophile.

In the context of synthesizing this compound, the fluorine atom on 3-fluorothiophene can act as a moderate directed metalation group (DMG). organic-chemistry.org Treatment of 3-fluorothiophene with a strong lithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi), can selectively remove the proton at the C2 position. The resulting 3-fluoro-2-lithiothiophene intermediate is then quenched with an electrophilic iodine source, such as molecular iodine (I₂) or 1,2-diiodoethane, to yield the final product.

Table 2: Synthesis via Directed Ortho-Metallation

Step Starting Material Reagents Intermediate Product
1. Lithiation 3-Fluorothiophene n-BuLi or s-BuLi, THF, -78 °C 3-Fluoro-2-lithiothiophene -

Halogen-Metal Exchange:

An alternative organometallic strategy is the halogen-metal exchange reaction. This reaction is particularly useful for preparing organolithium reagents from organic halides. wikipedia.org The rate of exchange is dependent on the halogen, following the trend I > Br > Cl. wikipedia.org

To synthesize this compound, one could start with a precursor like 2-bromo-3-fluorothiophene. Reacting this compound with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at low temperature would result in a selective bromine-lithium exchange, as the C-Br bond is more reactive in this exchange than the C-F bond. This generates the same 3-fluoro-2-lithiothiophene intermediate as in the DoM pathway. Subsequent reaction with an iodine source affords the desired this compound. This method avoids the direct deprotonation step and relies on the differential reactivity of carbon-halogen bonds. nih.gov

Grignard Reagent Mediated Syntheses of Halogenated Thiophenes

Grignard reagents are a cornerstone in the synthesis of functionalized thiophenes, including halogenated derivatives. These organomagnesium compounds, with the general formula RMgX, are typically prepared by reacting an organic halide with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (THF). wikipedia.orgsigmaaldrich.com In the context of halogenated thiophenes, a common approach involves the formation of a thienyl Grignard reagent from a brominated or iodinated thiophene, which can then be reacted with an electrophile.

For instance, the synthesis of a halogenated 2-thiophenecarboxylic acid derivative can be achieved by forming a Grignard reagent from a di- or tri-halogenated thiophene, followed by carbonation with CO2. nih.gov While specific examples detailing the Grignard reagent formation from a fluorinated iodothiophene are not prevalent, the general principle suggests that if a suitable dihalogenated precursor like 2-bromo-3-fluorothiophene were available, it could potentially form a Grignard reagent at the more reactive bromine-bearing position. This resulting Grignard reagent could then undergo various coupling reactions. wikipedia.org

It is important to note that the formation of Grignard reagents can sometimes be accompanied by side reactions, such as Wurtz-type coupling, especially in the presence of certain metal impurities in the magnesium. acs.org

A key challenge in utilizing Grignard reagents for the synthesis of fluorinated compounds is their potential reactivity with electrophilic fluorine sources, which can lead to byproducts. However, methodologies have been developed to address this, such as performing the reaction in a solvent like dichloromethane (DCM) to suppress single-electron transfer (SET) reactivity. drughunter.com

The table below summarizes the key aspects of Grignard reagent mediated syntheses.

FeatureDescription
Reagents Magnesium metal, organic halide (bromo- or iodothiophene), ethereal solvent (THF, diethyl ether)
Intermediate Thienyl Grignard reagent (RMgX)
Applications Introduction of functional groups (e.g., carboxylic acids), carbon-carbon bond formation
Challenges Side reactions (e.g., coupling), reactivity with certain functional groups

Cyclization Reactions for Thiophene Ring Formation

The formation of the thiophene ring itself can be achieved through various cyclization reactions. These methods often involve the construction of the heterocyclic ring from acyclic precursors containing sulfur and a carbon backbone.

Iodocyclization has emerged as a powerful method for the synthesis of iodine-containing heterocycles, including 3-iodothiophenes. This approach typically involves the reaction of a suitably functionalized alkyne bearing a sulfur-containing nucleophile with an iodine source. nih.gov

Recent research has demonstrated the synthesis of trisubstituted thiophenes through an iodine-catalyzed, base-promoted annulation using elemental sulfur. rsc.org Another notable method involves the synthesis of 3-iodothiophene from 3-bromothiophene and potassium iodide using a copper iodide/diamine ligand catalytic system, achieving high yields. researchgate.net

While these methods provide routes to 3-iodothiophenes, the direct synthesis of this compound via iodocyclization would require a specifically designed fluorinated acyclic precursor. The regioselectivity of the cyclization would be crucial in determining the final substitution pattern of the thiophene ring.

The following table outlines a representative iodocyclization reaction for the synthesis of a 3-iodothiophene derivative.

Starting MaterialReagentsProductYield
3-BromothiopheneKI, CuI/N,N'-dimethylethylenediamine3-Iodothiophene91.73% researchgate.net

Sustainable Synthetic Approaches for this compound

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like thiophenes to minimize environmental impact. This involves the use of less hazardous reagents, renewable starting materials, and more efficient catalytic systems.

While specific sustainable synthetic routes for this compound are not well-documented, general strategies for the sustainable synthesis of functionalized thiophenes can be considered. These include:

Catalytic Reactions: The use of catalysts, such as palladium or copper, can enable reactions to proceed under milder conditions and with higher atom economy. researchgate.net

One-Pot Syntheses: Designing synthetic sequences where multiple steps are carried out in a single reaction vessel can reduce solvent waste and purification steps.

Use of Elemental Sulfur: The development of methods that utilize elemental sulfur as the sulfur source for thiophene ring formation is a more sustainable alternative to traditional sulfur-containing reagents. rsc.orgnih.gov

Avoiding Hazardous Reagents: Replacing hazardous reagents, such as strong acids or toxic solvents, with more environmentally benign alternatives is a key aspect of green chemistry.

The development of sustainable routes for this compound would likely involve the adaptation of existing methods for thiophene synthesis to incorporate fluorine and iodine in a more environmentally friendly manner. This could include the use of catalytic halogenation methods or the development of novel cyclization reactions that proceed under green conditions.

Reactivity and Organic Transformations of 3 Fluoro 2 Iodothiophene

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal catalysis, especially using palladium and copper, provides a powerful toolkit for forming new carbon-carbon and carbon-heteroatom bonds. 3-Fluoro-2-iodothiophene readily participates in these transformations, primarily through the activation of its C-I bond.

Palladium-Catalyzed Cross-Couplings

Palladium catalysts are preeminent in cross-coupling chemistry due to their high efficiency, functional group tolerance, and the predictability of their catalytic cycles. numberanalytics.com The primary steps in these reactions typically involve oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with an organometallic reagent, and concluding with reductive elimination to form the coupled product and regenerate the Pd(0) catalyst. numberanalytics.comnrochemistry.comwikipedia.org

The Suzuki-Miyaura coupling is a widely utilized method for the formation of C-C bonds, coupling an organoboron compound with an organic halide. numberanalytics.comchemistryviews.org While specific studies focusing exclusively on this compound are not extensively detailed in the provided results, the general principles of Suzuki-Miyaura coupling are well-established. The reaction of this compound with various aryl or vinyl boronic acids or their esters would be expected to proceed efficiently. Key to the success of these reactions is the choice of palladium catalyst, ligand, base, and solvent. numberanalytics.comchemistryviews.org For instance, Pd(PPh₃)₄ and PdCl₂(dppf) are common catalysts, often used with bases like Na₂CO₃, K₂CO₃, or Cs₂CO₃ in solvents such as toluene, dioxane, or DMF/water mixtures. The reactivity of the iodine at the 2-position of the thiophene (B33073) ring makes it a prime site for this transformation.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

CatalystLigandBaseSolventTemperature (°C)General Applicability
Pd(PPh₃)₄PPh₃ (in catalyst)Na₂CO₃ (aq)Toluene80-110Standard conditions for a wide range of aryl halides.
Pd(OAc)₂SPhos, XPhosK₃PO₄Dioxane/H₂O80-120Effective for challenging couplings and sterically hindered substrates.
PdCl₂(dppf)dppf (in catalyst)Cs₂CO₃DMF60-100Good for heteroaryl halides and boronic acids.

The Sonogashira coupling reaction is a reliable method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne. libretexts.org This reaction is typically catalyzed by a palladium complex, often with a copper(I) co-catalyst, and requires an amine base. libretexts.orgorganic-chemistry.org The reaction of this compound with various terminal alkynes is expected to proceed smoothly. Research has shown that various iodoaromatic compounds, including 2-iodothiophene (B115884), readily undergo Sonogashira coupling. nih.govbeilstein-journals.org Palladium catalysts like PdCl₂(PPh₃)₂ are highly effective. nih.govbeilstein-journals.org Copper-free Sonogashira protocols have also been developed, which can be advantageous in certain contexts to avoid side reactions. nih.gov

Table 2: Conditions for Sonogashira Coupling of Iodoarenes

CatalystCo-catalystBaseSolventTemperature (°C)Key Findings
PdCl₂(PPh₃)₂CuIEt₃NIonic Liquid55Effective for various iodoarenes, including 2-iodothiophene, with good to excellent yields. nih.gov
PdCl₂(PPh₃)₂NoneNone (in specific ionic liquids)γ-Valerolactone-based Ionic Liquid55Copper can be eliminated without loss of efficiency in certain ionic liquids. nih.govbeilstein-journals.org
Aminopyrimidine-palladium(II) complexNoneNot specifiedAqueous mediumMildRobust system for copper-free Sonogashira coupling, suitable for biological applications. nih.gov

The Stille coupling creates a C-C bond by reacting an organotin compound (organostannane) with an organic halide. nrochemistry.comwikipedia.org This reaction is known for its tolerance of a wide array of functional groups and generally mild reaction conditions. nrochemistry.com this compound would serve as the organic halide partner in this reaction. The catalytic cycle is similar to other palladium-catalyzed couplings. nrochemistry.comwikipedia.org A variety of palladium sources, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can be used. numberanalytics.com Additives like CuI or LiCl can sometimes accelerate the reaction. nrochemistry.comharvard.edu A significant drawback of the Stille reaction is the toxicity of the organotin reagents and byproducts. nrochemistry.comorganic-chemistry.org

Table 3: General Parameters for Stille Coupling

CatalystLigandAdditiveSolventTemperature (°C)Notes
Pd(PPh₃)₄PPh₃ (in catalyst)LiClTHFRefluxA common and effective system. harvard.edu
Pd₂(dba)₃P(t-Bu)₃NoneDioxane50-100Bulky phosphine (B1218219) ligands can enhance catalytic activity. numberanalytics.com
Pd(dppf)Cl₂·DCMdppf (in catalyst)CuI, LiClDMF40Can be effective at lower temperatures. nrochemistry.com

Direct C-H arylation has emerged as a powerful strategy for forming C-C bonds, avoiding the need for pre-functionalized organometallic reagents. conicet.gov.ar In the context of this compound, it would typically act as the aryl halide partner, coupling with a C-H bond of another aromatic or heteroaromatic compound. However, studies have shown that thiophenes themselves can undergo C-H arylation. For instance, 3-substituted thiophenes can be selectively arylated at the C2 or C5 positions. conicet.gov.ar While 2-iodothiophene has been reported to give low yields in some C-H arylation reactions, specific conditions can be optimized for better outcomes. nih.gov The use of directing groups can also facilitate the selective functionalization of C-H bonds. acs.orgrsc.org

Copper-Catalyzed Cross-Couplings of this compound

Copper-catalyzed cross-coupling reactions, while historically older than their palladium counterparts, have seen a resurgence in recent years. nih.gov They offer an alternative and sometimes complementary approach for bond formation. These reactions are particularly useful for forming C-N, C-O, and C-S bonds, in addition to C-C bonds. cas.cnresearchgate.netsioc-journal.cn For this compound, the reactive C-I bond is the site for these transformations. For example, copper-catalyzed coupling with thiols provides a direct route to aryl thioethers. researchgate.net Similarly, coupling with amines or amides can be achieved. sioc-journal.cn The development of one-pot sequential iodination/copper-catalyzed cross-coupling procedures has also expanded the utility of these methods for biaryl synthesis from unfunctionalized arenes. nih.gov

Table 4: Examples of Copper-Catalyzed Couplings

Coupling PartnerCatalystLigandBaseSolventProduct Type
ThiolsCu₂ONoneNot specifiedNot specifiedAryl thioethers. researchgate.net
Amines/AmidesVarious Cu(I) or Cu(II) saltsVarious (e.g., diamines, amino acids)Various (e.g., K₂CO₃, Cs₂CO₃)DMF, DioxaneAryl amines/amides. sioc-journal.cn
Aryl/Alkenyl IodidesCopper powderNot applicableNot applicableDMSOFluoroalkylated arenes/alkenes. cas.cn
Arenes (C-H bond)Copper saltsNot specifiedNot specifiedVariousBiaryls. nih.gov

Iron-Catalyzed Functionalizations Utilizing Halogenated Thiophenes

Iron catalysis has emerged as a cost-effective and environmentally benign alternative to precious metal-catalyzed reactions for C-H bond functionalization and cross-coupling. rochester.edunih.gov In the context of halogenated thiophenes, iron catalysts can promote various transformations, often involving the activation of C-H or C-X (halogen) bonds.

Research has demonstrated the utility of iron catalysts in N-arylation reactions where aryl halides are coupled with amines. For instance, iron(III) nitrate (B79036) has been successfully employed as a catalyst for the C-H indolation of N-protected tetrahydroisoquinolines. beilstein-journals.org Subsequent N-arylation of the resulting indol-3-yl-THIQ core can be achieved using iron catalysis. In a relevant study, 1-(indol-3-yl)-N-Boc-THIQ was coupled with various aryl iodides in the presence of an iron catalyst. The reaction with electron-rich 2-iodothiophene proceeded efficiently, affording the N-arylated product in 85% yield. beilstein-journals.org This highlights the capability of iron to catalyze the formation of C-N bonds involving iodothiophenes. Similarly, coupling with 1-fluoro-4-iodobenzene (B1293370) also gave a high yield (84%), indicating that fluoro-substituents are well-tolerated in these iron-catalyzed processes. beilstein-journals.org

While specific examples focusing exclusively on the iron-catalyzed functionalization of this compound are not extensively documented, the principles derived from reactions with similar substrates like 2-iodothiophene are applicable. The C2-I bond in this compound is the expected site of oxidative addition or related activation in iron-catalyzed cross-coupling reactions, for example, with Grignard reagents or other organometallic nucleophiles. The development of iron-catalyzed C-H activation has seen significant growth, with applications in alkylations, arylations, and aminations, often relying on directing groups to achieve high selectivity. rochester.edunih.gov

Table 1: Examples of Iron-Catalyzed N-Arylation with Iodoarenes beilstein-journals.org This table is based on data for the arylation of 1-(indol-3-yl)-N-Boc-THIQ and demonstrates the viability of using iodo-heterocycles in iron-catalyzed reactions.

Aryl IodideCatalyst SystemProduct Yield (%)
IodobenzeneFe(acac)₃, K₃PO₄, DMEDA72
4-IodoanisoleFe(acac)₃, K₃PO₄, DMEDA68
2-IodothiopheneFe(acac)₃, K₃PO₄, DMEDA85
1-Fluoro-4-iodobenzeneFe(acac)₃, K₃PO₄, DMEDA84

Nucleophilic Substitution Reactions at Thiophene Positions

Nucleophilic substitution reactions on the this compound ring can theoretically occur at the carbon atoms bearing the halogen substituents. However, direct nucleophilic aromatic substitution (SNAr) on an unactivated thiophene ring is generally difficult. The reactivity is governed by the nature of the halogen (the leaving group) and the electronic effects of the substituents.

The carbon-halogen bond strength decreases in the order C-F > C-Cl > C-Br > C-I. chemguide.co.uk The C-F bond is exceptionally strong and is a poor leaving group in nucleophilic substitution reactions. chemguide.co.uk Conversely, the C-I bond is much weaker, making iodide a better leaving group. Therefore, any potential SNAr reaction on this compound would be expected to occur at the C2 position, involving the displacement of the iodide.

The presence of the electron-withdrawing fluorine atom at C3 can influence the electrophilicity of the adjacent C2 and C4 positions, potentially making them more susceptible to nucleophilic attack. However, SNAr reactions on five-membered heterocycles typically require strong activation by electron-withdrawing groups and proceed under forcing conditions.

An alternative pathway for nucleophilic substitution involves a base-catalyzed halogen transfer mechanism. It has been shown that in the presence of a strong base like potassium tert-butoxide, 2-iodothiophene can act as a halogen source to iodinate other heteroarenes at a C-H position, which then undergo nucleophilic substitution. nih.gov For example, the reaction of 3-fluoropyridine (B146971) with methanol (B129727) and 2-iodothiophene resulted in the formation of 4-iodo-3-methoxypyridine, where the pyridine (B92270) ring is first iodinated and then substituted. nih.gov This indicates that under basic conditions, this compound could potentially participate in complex reaction sequences rather than direct substitution.

Electrophilic Substitution Reactions on the this compound Ring

The thiophene ring is inherently electron-rich and readily undergoes electrophilic aromatic substitution. The regioselectivity of such reactions on a substituted thiophene is dictated by the electronic and steric effects of the existing substituents. In this compound, the two available positions for substitution are C4 and C5.

The directing effects of the substituents must be considered:

Iodine (at C2): Halogens are deactivating but ortho-, para-directing. In the context of thiophene, this translates to directing an incoming electrophile to the adjacent C3 position (which is blocked) and the C5 position.

Fluorine (at C3): Fluorine is also a deactivating, ortho-, para-directing group. It will direct incoming electrophiles to the C2 (blocked), C4, and C5 positions.

Considering these effects, electrophilic attack is strongly favored at the C5 position, which is para to the iodine and meta to the fluorine. The C4 position is ortho to the fluorine and meta to the iodine. While both halogens deactivate the ring, the α-position (C5) of a thiophene is generally more reactive towards electrophiles than the β-position (C4). Therefore, electrophilic substitution on this compound is predicted to occur predominantly at the C5 position.

Hypervalent iodine reagents have been used to guide electrophilic substitution. For instance, thiophen-2-yl-iodanediyl diacetate, upon activation, can deliver an electrophile to the thiophene ring. beilstein-journals.org While not a direct substitution on this compound, this chemistry underscores the diverse pathways available for functionalizing thiophene rings.

Reductive Cleavage of Carbon-Halogen Bonds in this compound

The selective cleavage of one carbon-halogen bond in a polyhalogenated compound is a valuable synthetic transformation. In this compound, the significant difference in bond dissociation energies between the C-I and C-F bonds allows for the highly selective reductive cleavage of the carbon-iodine bond. chemguide.co.uknih.gov

Table 2: Carbon-Halogen Bond Dissociation Energies (Approximate Values) chemguide.co.uk

BondBond Energy (kJ/mol)
C-F (Aryl)~500-540
C-Cl (Aryl)~400-420
C-Br (Aryl)~330-350
C-I (Aryl)~270-290

The much lower bond energy of the C-I bond makes it susceptible to cleavage by various reducing agents or catalytic methods, while leaving the robust C-F bond intact. chemguide.co.uk Contemporary methods for such transformations often involve photoredox catalysis or dual catalytic systems that can generate radical intermediates under mild conditions. nih.gov For instance, strategies involving charge-transfer complexes between a Lewis base and the C–I bond can facilitate photogeneration of carbon radicals from alkyl and aryl iodides. nih.govchemrxiv.org A dual catalytic approach using an iodide salt and a photocatalyst has been reported for the reductive cleavage of C-Br bonds, which proceeds via an in situ Finkelstein-type reaction to generate a more easily reducible C-I bond. nih.gov This principle can be directly applied to aryl iodides like this compound, where a suitable reductant (photocatalytic or chemical) would selectively cleave the C-I bond to yield 3-fluorothiophene (B1278697).

Functional Group Interconversions and Derivatization Strategies

The primary handle for functional group interconversion on this compound is the iodine atom at the C2 position. Its reactivity in metal-halogen exchange and transition-metal-catalyzed cross-coupling reactions provides access to a wide array of 2-substituted-3-fluorothiophenes. jcu.edu.auresearchgate.net

Metal-Halogen Exchange: Treatment of this compound with organolithium reagents (e.g., n-BuLi, t-BuLi) or magnesium metal (to form a Grignard reagent) at low temperatures would result in a halogen-metal exchange at the C2 position. This generates a potent thienyl nucleophile, which can then be reacted with various electrophiles to introduce new functional groups.

Table 3: Potential Derivatizations via Metal-Halogen Exchange

Reagent SequenceElectrophileResulting Functional Group at C2
1. n-BuLi; 2. E⁺CO₂Carboxylic acid
1. n-BuLi; 2. E⁺DMFAldehyde
1. n-BuLi; 2. E⁺R-B(OR')₂Boronic ester
1. n-BuLi; 2. E⁺Cl-SiR₃Silyl group
1. i-PrMgCl; 2. E⁺I₂Re-introduction of Iodine

Transition-Metal-Catalyzed Cross-Coupling Reactions: The C2-I bond is an excellent substrate for numerous palladium- or nickel-catalyzed cross-coupling reactions. This is a powerful strategy for forming new carbon-carbon and carbon-heteroatom bonds. nih.govresearchgate.net The site-selectivity in such reactions on polyhalogenated heteroarenes is well-established, with the reactivity order generally being C–I > C–Br > C–Cl >> C–F. nih.govacs.org

Table 4: Cross-Coupling Reactions for Derivatization of this compound

Reaction NameCoupling PartnerCatalyst (Typical)Bond Formed
Suzuki-MiyauraR-B(OH)₂ / R-B(OR')₂Pd(PPh₃)₄, Pd(OAc)₂C-C (Aryl, Alkyl)
StilleR-Sn(Alkyl)₃Pd(PPh₃)₄C-C (Aryl, Vinyl)
SonogashiraTerminal alkynePd/CuC-C (Alkynyl)
Buchwald-HartwigAmine, AmidePd-basedC-N
HeckAlkenePd(OAc)₂C-C (Alkenyl)

These derivatization strategies allow for the synthesis of a diverse library of 3-fluorothiophene derivatives, which are valuable building blocks in materials science and medicinal chemistry. jcu.edu.aunih.govmdpi.com The fluorine atom at the C3 position often remains throughout these sequences, imparting unique electronic properties to the final products.

Advanced Spectroscopic Characterization and Structural Analysis of 3 Fluoro 2 Iodothiophene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. For 3-Fluoro-2-iodothiophene, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the atomic connectivity and electronic environment.

¹H NMR: The ¹H NMR spectrum is expected to show two signals corresponding to the two protons on the thiophene (B33073) ring. These protons, H-4 and H-5, form an AX spin system and will appear as doublets due to mutual coupling. The proton at the C-5 position is expected to resonate further downfield than the H-4 proton due to the influence of the adjacent sulfur atom and the through-space deshielding from the iodine atom. Furthermore, each doublet will exhibit additional splitting due to coupling with the fluorine atom at the C-3 position (³JHF and ⁴JHF).

¹³C NMR: The ¹³C NMR spectrum will display four distinct signals for the four carbon atoms of the thiophene ring. The carbon atoms directly bonded to the electronegative fluorine (C-3) and iodine (C-2) will show characteristic chemical shifts. The C-2 carbon, bonded to iodine, is anticipated to appear at a relatively upfield position (typically 70-95 ppm) due to the heavy atom effect. Conversely, the C-3 carbon, bonded to fluorine, will resonate at a significantly downfield position and will appear as a doublet with a large one-bond carbon-fluorine coupling constant (¹JCF), typically in the range of 250-300 Hz. thieme-connect.de The other two carbons, C-4 and C-5, will also show smaller C-F coupling constants.

¹⁹F NMR: As fluorine has a 100% natural abundance of its NMR-active ¹⁹F isotope, ¹⁹F NMR is a highly sensitive and informative technique. researchgate.net For this compound, the spectrum is expected to show a single signal for the fluorine atom. The chemical shift of this signal provides insight into the electronic environment of the C-F bond. nih.gov This signal will be split into a doublet of doublets due to coupling with the vicinal H-4 proton and the more distant H-5 proton.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
¹H NMR
H-46.8 - 7.2dd (doublet of doublets)³J(H4-H5) ≈ 5-6 Hz, ³J(H4-F3) ≈ 3-4 Hz
H-57.2 - 7.6dd (doublet of doublets)³J(H5-H4) ≈ 5-6 Hz, ⁴J(H5-F3) ≈ 1-2 Hz
¹³C NMR
C-275 - 95d (doublet)²J(C2-F3) ≈ 20-30 Hz
C-3155 - 160d (doublet)¹J(C3-F3) ≈ 250-300 Hz
C-4115 - 120d (doublet)²J(C4-F3) ≈ 25-30 Hz
C-5125 - 130d (doublet)³J(C5-F3) ≈ 5-10 Hz
¹⁹F NMR
F-3-130 to -120dd (doublet of doublets)³J(F3-H4) ≈ 3-4 Hz, ⁴J(F3-H5) ≈ 1-2 Hz

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of a compound, confirming its identity and purity. For this compound (C₄H₂FIS), the molecular weight is 227.99 g/mol .

In an electron ionization (EI) mass spectrum, a distinct molecular ion peak (M⁺) is expected at m/z ≈ 228. Iodine is monoisotopic (¹²⁷I), while sulfur has a characteristic isotope pattern (³²S 95.0%, ³⁴S 4.2%), leading to a small but observable M+2 peak. whitman.edu

The fragmentation of this compound is predictable based on bond strengths. The carbon-iodine bond is the weakest bond in the molecule and its cleavage is a dominant fragmentation pathway. docbrown.info This leads to the loss of an iodine radical, producing a prominent fragment ion [C₄H₂FS]⁺ at m/z 101. Another characteristic peak would be the iodine cation [I]⁺ at m/z 127. whitman.edudocbrown.info Other potential, less abundant fragments could arise from the loss of a fluorine atom or the fragmentation of the thiophene ring itself.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

m/z ValueIon FormulaDescription
228[C₄H₂FIS]⁺Molecular Ion (M⁺)
127[I]⁺Iodine Cation
101[C₄H₂FS]⁺M⁺ - I (Loss of Iodine)
74[C₃H₂S]⁺Fragmentation of thiophene ring

X-ray Crystallography for Solid-State Structural Determination

While no published crystal structure for this compound currently exists, its solid-state architecture can be predicted based on studies of related halothiophenes. bohrium.com The thiophene ring is expected to be essentially planar. In the solid state, molecules would likely pack in a manner influenced by intermolecular interactions.

A significant interaction that could direct the crystal packing is halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. acs.org In this molecule, the iodine atom at C-2 could form a C–I···S or C–I···F halogen bond with neighboring molecules, influencing the supramolecular assembly. The study of such interactions is vital for designing thiophene-based materials for applications in organic electronics. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides complementary information about the functional groups and vibrational modes within a molecule. bhu.ac.in For this compound, the spectra would be characterized by vibrations of the thiophene ring and the carbon-halogen bonds.

Key expected vibrational frequencies include:

C-H Stretching: Aromatic C-H stretching vibrations are expected in the 3100-3150 cm⁻¹ region.

C=C Ring Stretching: Thiophene ring C=C stretching modes typically appear in the 1300-1600 cm⁻¹ region.

C-F Stretching: A strong absorption band corresponding to the C-F stretch is expected in the 1100-1250 cm⁻¹ range. This band is typically strong in the IR spectrum due to the large change in dipole moment. tanta.edu.eg

C-I Stretching: The C-I stretching vibration is expected at a much lower frequency, typically between 500-600 cm⁻¹, due to the large mass of the iodine atom.

Ring Vibrations: Other ring bending and stretching modes involving the C-S bond will appear throughout the fingerprint region of the spectrum.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Expected Intensity (IR)
Aromatic C-H Stretch3100 - 3150Medium
Thiophene Ring C=C Stretch1300 - 1600Medium-Strong
C-F Stretch1100 - 1250Strong
Thiophene Ring Breathing800 - 900Medium
C-I Stretch500 - 600Medium-Weak

Computational Chemistry and Theoretical Studies on 3 Fluoro 2 Iodothiophene

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been effectively applied to understand the properties of halogenated thiophenes. For instance, fluorinating π-conjugated bridges in polymer donors using 3-fluoro-2-iodothiophene has been shown to be a practical strategy for enhancing the performance of photovoltaic materials. acs.orgacs.org

DFT calculations are crucial for determining the most stable three-dimensional arrangement of atoms in a molecule (ground state geometry) and for calculating the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of these orbitals are fundamental to a molecule's electronic and optical properties.

In computational studies of polymer donors synthesized with this compound, DFT calculations revealed that the introduction of fluorine atoms onto the thiophene (B33073) unit leads to a low-lying HOMO energy level. acs.org A lower HOMO level is often associated with higher oxidative stability and can lead to a higher open-circuit voltage (VOC) in organic solar cells. acs.org Furthermore, these calculations have shown that fluorination can induce a highly coplanar molecular configuration in the polymer backbone, which facilitates better molecular packing and charge transport. acs.org

Table 1: DFT-Calculated Properties of a Fluorinated Polymer (J52ClF) Synthesized Using this compound Compared to its Non-fluorinated Analogue (PBZ-Cl).

PropertyJ52ClF (Fluorinated)PBZ-Cl (Non-fluorinated)Impact of Fluorination
HOMO Energy Level Low-lyingHigherLowers HOMO energy, improving oxidative stability. acs.org
Optical Band Gap (Egopt) 1.82 eV~1.88 eV (inferred from 42 nm blue-shift)Narrows the band gap, red-shifting absorption. acs.org
Molecular Configuration Highly coplanarLess planarImproves planarity, enhancing molecular packing. acs.org

This table is based on data for the polymer J52ClF, which incorporates units derived from this compound.

The electronic density distribution describes the probability of finding an electron in a given region of the molecule. In halogenated compounds, the high electronegativity of the halogen atom significantly influences this distribution. In this compound, both fluorine and iodine atoms are electron-withdrawing, which alters the electronic landscape of the thiophene ring.

The substitution pattern affects the properties of the molecule from the viewpoint of electronic structure, stability, and reactivity. researchgate.net In iodinated thiophenes, the molecular orbitals involved in electronic transitions often include contributions from the iodine 5p orbital and the thiophene ring's π system. arxiv.org For example, the HOMO can exhibit an antibonding interaction between the iodine p orbital and the ring's π system. arxiv.org The promotion of an electron from a nonbonding p orbital on the iodine atom and a π orbital of the ring into an antibonding σ* orbital located on the carbon-iodine bond is a key process in its photochemistry. arxiv.org The presence of a highly electronegative fluorine atom at the 3-position further polarizes the molecule, influencing the energy and localization of these molecular orbitals.

Ab Initio Molecular Dynamics Simulations

Ab initio molecular dynamics (AIMD) is a simulation method where the forces acting on the atoms are calculated "on the fly" from electronic structure theory, allowing for the study of the time evolution of a molecular system without pre-parameterized force fields. nih.gov This technique is invaluable for modeling complex chemical processes, including reaction dynamics, photochemical events, and behavior in condensed phases. nih.govaps.org

While specific AIMD studies focusing exclusively on this compound are not prevalent in the reviewed literature, extensive research on the parent molecule, thiophene, provides a foundational understanding of the dynamic processes involved. acs.orgrsc.orgresearchgate.net These simulations have been used to investigate the ultrafast deactivation processes following photoexcitation. acs.orgrsc.org For instance, after being excited, thiophene can undergo rapid ring-opening due to the cleavage of a carbon-sulfur bond, often accompanied by ring puckering. rsc.orgresearchgate.net AIMD simulations, particularly those including surface-hopping algorithms, can model the transitions between different electronic states that govern these photochemical pathways. acs.orgrsc.org

Investigation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, identifying transition states, and elucidating detailed mechanistic pathways.

The carbon-iodine (C-I) bond is relatively weak and its cleavage is a primary photochemical pathway in iodo-aromatic compounds. researchgate.net In halogenated thiophenes, single-photon UV excitation can lead to several product channels, with C-I bond fission being a prominent one. arxiv.org

Computational studies on 2-iodothiophene (B115884), a closely related molecule, provide significant insight into this process. The primary absorption band of iodothiophenes involves excitation to both bound π→π* states and dissociative (nI/π)→σ*C-I states. arxiv.org Excitation directly to the dissociative state or rapid transition to it leads to the fission of the C-I bond. arxiv.org This process is extremely fast, with the characteristic timescale for iodine elimination in 2-iodothiophene experimentally determined to be approximately 160 fs. arxiv.org The critical electronic rearrangements that signify the transition from the parent molecule to the thienyl radical and iodine atom products occur as the C-I bond stretches between 230 and 280 pm. arxiv.org

Many photochemical reactions cannot be explained by considering only a single potential energy surface. Nonadiabatic transitions, which involve the system "hopping" between different electronic states, are critical. acs.org These transitions often occur at geometries known as conical intersections, which act as funnels for rapid relaxation from an excited electronic state to a lower one, including the ground state. acs.orgacs.org

For thiophene and its derivatives, photoexcitation typically populates a bright π→π* state. arxiv.orgacs.org From here, the molecule can access other states, such as a dissociative πσ* state, through nonadiabatic coupling at a conical intersection. acs.org This initial coupling is an ultrafast process, often occurring in under 100 fs. acs.org Ab initio trajectory surface-hopping simulations on thiophene have shown that two conical intersections are responsible for the ultrafast (around 65 fs) internal conversion from the first excited state back to the ground state, a process that involves C-S bond elongation and ring-opening. acs.org The interplay between internal conversion (between states of the same spin) and intersystem crossing (between states of different spin, e.g., singlet to triplet) further complicates the dynamics, leading to the formation of long-lived open-ring structures. rsc.orgresearchgate.net These fundamental mechanisms are expected to govern the photochemistry of substituted derivatives like this compound as well.

Applications of 3 Fluoro 2 Iodothiophene in Advanced Materials Science

Role as a Monomer in Conjugated Polymer Synthesis

3-Fluoro-2-iodothiophene is a key monomer used in various polymerization reactions, such as Stille and Suzuki coupling, to create fluorinated conjugated polymers. The presence of the iodine atom provides a reactive site for cross-coupling reactions, enabling its incorporation into a polymer chain, while the fluorine atom imparts unique electronic and morphological characteristics to the final material.

The synthesis of fluorinated conjugated polymers is a deliberate strategy to enhance the performance of organic electronic devices. nih.gov The introduction of fluorine atoms, facilitated by monomers like this compound, can enhance the electron-deficient nature of the polymer backbone, which is crucial for influencing charge carrier transport. nih.gov This approach has become particularly promising for developing efficient semiconducting polymers for a range of applications, including organic field-effect transistors (OFETs) and organic solar cells. nih.govmdpi.com Among the various modifications made to conjugated polymers, fluorination has developed rapidly as a method to achieve high-performance n-type or ambipolar polymeric semiconductors. nih.gov

The introduction of fluorine via this compound has a profound effect on the physical structure of conjugated polymers. Fluorine's high electronegativity and relatively small size can induce significant changes in the polymer's solid-state morphology.

Polymer Planarity: Fluorination often leads to a higher planarity of the conjugated backbone. mdpi.com This is partly due to non-covalent interactions between fluorine and adjacent atoms (e.g., F···H or F···S bonds), which can lock the polymer into a more rigid and planar conformation. riken.jp

Molecular Packing and Crystallinity: A more planar backbone facilitates stronger intermolecular π-π stacking. mdpi.com This enhanced interaction promotes better molecular packing and often leads to higher crystallinity in thin films. mdpi.comriken.jp Improved crystallinity is directly linked to more efficient charge transport between polymer chains.

FeatureImpact of FluorinationRationale
Backbone Planarity IncreasedIntramolecular F···H and F···S interactions reduce torsional angles. mdpi.comacs.org
π-π Stacking StrongerA more planar structure allows polymer chains to pack more closely. mdpi.com
Crystallinity Generally IncreasedEnhanced planarity and packing promote the formation of ordered crystalline domains. mdpi.comriken.jp

The structural changes induced by fluorination directly influence the charge transport characteristics of the polymer. Due to its high electronegativity, fluorine is a strong electron-withdrawing group. Its incorporation into the polymer backbone lowers both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. mdpi.comacs.orgrsc.org

This electronic modification, combined with improved crystallinity, can significantly impact charge mobility. In many cases, the enhanced intermolecular ordering in fluorinated polymers leads to an increase in charge carrier mobility. For instance, studies on fluorinated poly(3-alkylthiophenes) have shown that backbone fluorination can increase average charge carrier mobilities by up to a factor of five in field-effect transistors. nih.gov However, the effect is not always beneficial; in some polymer systems, fluorination can lead to an enhanced "face-on" orientation in thin films, which is favorable for solar cells but can be detrimental to charge transport in OFETs, resulting in lower hole mobilities. acs.org

Application in Organic Photovoltaics (OPVs)

Fluorinated conjugated polymers derived from monomers like this compound are particularly successful as donor materials in bulk heterojunction (BHJ) organic solar cells. mdpi.com Most of the current best-performing semiconducting polymers for solar cells utilize fluorine atoms in their conjugated backbone. mdpi.com

The design of efficient donor polymers for OPVs requires careful tuning of their electronic energy levels to match those of the acceptor material (often a non-fullerene acceptor). Fluorination is a key strategy for achieving this. By lowering the HOMO level of the donor polymer, a larger open-circuit voltage (Voc), a critical parameter for solar cell efficiency, can be achieved. riken.jp The use of fluorinated building blocks allows for precise control over the polymer's electronic properties, which is essential for maximizing device performance. nih.govfluoropharm.com Numerous studies have demonstrated that fluorine-substituted polymers can significantly improve the efficiency of organic solar cells. fluoropharm.com

The substitution of hydrogen with fluorine on the polymer backbone optimizes photovoltaic performance through several mechanisms:

Energy Level Tuning: As mentioned, fluorination lowers the polymer's HOMO energy level, which generally increases the open-circuit voltage (Voc) of the solar cell. riken.jp

Morphological Control: Fluorination can influence the nanoscale morphology of the active layer blend of the donor polymer and acceptor material. mdpi.com This often results in a more favorable blend with well-defined domains for efficient charge separation and transport, which can improve the short-circuit current (Jsc) and fill factor (FF).

Photovoltaic ParameterEffect of FluorinationUnderlying Reason
Open-Circuit Voltage (Voc) IncreaseLowering of the donor polymer's HOMO energy level. riken.jp
Short-Circuit Current (Jsc) Often IncreasedImproved light absorption and more favorable active layer morphology. mdpi.com
Fill Factor (FF) Often IncreasedEnhanced charge mobility and reduced charge recombination. mdpi.com
Power Conversion Efficiency (PCE) Significant IncreaseThe cumulative effect of improvements in Voc, Jsc, and FF. rsc.orgfluoropharm.com

Correlation of Fluorination with Band Gap and Open-Circuit Voltage in Devices

The strategic incorporation of fluorine atoms into thiophene-based conjugated polymers, a process for which this compound serves as a key building block, has a profound impact on the electronic properties and performance of organic photovoltaic (OPV) devices. Fluorination is a widely adopted strategy to modulate the frontier orbital energy levels—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which in turn influences the polymer's band gap and the open-circuit voltage (Voc) of the resulting device. acs.org

Generally, adding fluorine atoms to the polymer backbone lowers both the HOMO and LUMO energy levels. acs.org The strong electron-withdrawing nature of fluorine deepens the HOMO level, which is critical for enhancing the Voc of a solar cell. acs.org The Voc in polymer solar cells is approximately proportional to the energy difference between the HOMO level of the electron donor (the polymer) and the LUMO level of the electron acceptor. acs.org By lowering the donor's HOMO level, the energy gap to the acceptor's LUMO is increased, leading to a higher potential Voc. acs.org

For instance, a comparative study of a polymer incorporating 4,8-bis(5-(2-ethylhexyl)-4-fluorothiophene-2-yl)benzo[1,2-b:4,5-b′]dithiophene (BDT-2F) with its non-fluorinated counterpart demonstrated a significant performance enhancement. The fluorinated polymer, PBFTT, exhibited a deeper HOMO energy level of -5.47 eV, which contributed to an open-circuit voltage of 0.94 V in an OPV device. This was a notable increase compared to the non-fluorinated version, which showed a Voc of 0.81 V. acs.org This enhancement underscores the positive influence of fluorine incorporation on photovoltaic performance. acs.org

While fluorination consistently lowers frontier energy levels, its effect on the optical band gap can vary. In some cases, fluorination results in a widening of the energy band gap by 0.1–0.2 eV. acs.org However, in other systems, it has been shown to increase the ionization potential with no significant change to the optical band gap. rsc.org This allows for an increase in Voc without sacrificing the polymer's ability to absorb light across the solar spectrum. The precise impact depends on the specific molecular structure and the position of the fluorine atoms. acs.org

Table 1: Impact of Fluorination on Organic Photovoltaic Device Performance

PolymerFluorination StatusHOMO Level (eV)Voc (V)Jsc (mA cm⁻²)PCE (%)
PBFTT Fluorinated-5.470.9416.09.1%
PTB7-Th Non-fluorinatedNot specified0.8114.26.8%

Data sourced from a comparative study of analogous polymers. acs.org

Intermediates for Optoelectronic Devices

This compound is a valuable intermediate in the synthesis of more complex monomers used to build high-performance organic electronic materials. Its structure provides two key functionalities for polymer chemistry: the iodine atom at the 2-position and the fluorine atom at the 3-position.

The carbon-iodine bond is a versatile reactive site for cross-coupling reactions, such as Stille coupling and Suzuki coupling. These reactions are fundamental to synthesizing conjugated polymers, where different aromatic units are linked together to create an extended π-electron system. For example, iodinated thiophenes can be converted into organostannane or boronic ester derivatives, which are then polymerized with other aromatic co-monomers. rsc.org The presence of the iodine atom makes this compound a readily usable precursor for introducing a fluorinated thiophene (B33073) unit into a polymer backbone. rsc.orgsigmaaldrich.com

The fluorine atom, as discussed previously, acts as a strategic substituent to fine-tune the electronic properties of the final polymer. By starting with this compound, chemists can ensure the precise placement of fluorine in the resulting material's structure. This control is essential for designing materials with targeted HOMO/LUMO levels for applications in organic solar cells, light-emitting diodes, and field-effect transistors. acs.orgacs.org For example, it is a precursor for creating monomers like tetrafluorinated 4,7-bis(3,4-difluorothiophen-2-yl)-2,1,3-benzothiadiazole, which has been polymerized to create low band gap polymers with high ionization potentials for enhanced photovoltaic performance. rsc.org

Precursors for Thin Conductive Films via Polymerization Techniques

This compound can serve as a monomer precursor for the fabrication of conductive thin films through various polymerization methods. Polythiophenes are a prominent class of conducting polymers known for their excellent stability and conductivity, making them suitable for a range of electronic applications. mdpi.com

One primary method for creating these films is electropolymerization. In this technique, a voltage is applied to an electrode submerged in a solution containing the monomer. The monomer oxidizes at the electrode surface, forming radical cations that couple to form polymer chains, which deposit directly onto the electrode as a thin, conductive film. mdpi.comsciforum.net The thiophene ring is well-suited for this process, and functionalized derivatives like this compound can be used to create films with tailored properties. mdpi.com

Another approach is plasma polymerization, which uses plasma to initiate the polymerization of a monomer in the vapor phase, resulting in highly adherent and uniform thin films. researchgate.netresearchgate.net This solvent-free method is advantageous for creating high-quality films for electronic devices. researchgate.net Chemical polymerization, often using oxidants, is also a common method to synthesize polythiophene derivatives in bulk, which can then be processed into films from solution. frontiersin.org

The incorporation of fluorine via the this compound monomer is expected to influence the final properties of the conductive film. Beyond altering the electronic energy levels, fluorine substitution can affect intermolecular interactions, molecular packing, and charge transport within the film, potentially leading to improved charge mobility. acs.org Furthermore, fluorinated polymers can exhibit different solubilities and processing characteristics, which are important considerations for device fabrication. rsc.org

3 Fluoro 2 Iodothiophene As a Versatile Synthetic Building Block

Precursor for Complex Heterocyclic Systems and Multifunctionalized Thiophene (B33073) Derivatives

3-Fluoro-2-iodothiophene is a highly valuable precursor in the synthesis of complex, functionalized thiophene-based structures. The strategic placement of the fluorine and iodine atoms on the thiophene ring allows for selective and diverse chemical transformations. The carbon-iodine bond provides a reactive site for various cross-coupling reactions, while the fluorine atom imparts unique electronic properties and metabolic stability to the resulting molecules.

The synthetic utility of halogenated thiophenes is well-established for creating multifunctional derivatives. For instance, the "halogen dance" reaction, a process involving base-induced intramolecular halogen migration, has been utilized to prepare various iodothiophenes from dihalo-substituted precursors. osi.lv While this specific reaction often involves bromo-iodothiophenes, the principles can be extended to other dihalothiophenes, highlighting the versatile reactivity of these building blocks. researchgate.net The iodine atom in this compound serves as a key functional handle for introducing a wide array of substituents onto the thiophene core.

Research has demonstrated the use of iodothiophene derivatives in metal-catalyzed coupling reactions to build larger, more complex systems. For example, Ullmann coupling has been employed with iodothiophene derivatives to synthesize bisthiophenes and terthiophenes. nih.gov Similarly, Suzuki-Miyaura cross-coupling reactions are a powerful tool for creating carbon-carbon bonds, and this method has been used to synthesize various thiophene derivatives, sometimes with microwave assistance to accelerate the reactions. researchgate.net These established methods underscore the potential of this compound to act as a building block for a range of multifunctionalized thiophenes by leveraging its reactive iodine substituent.

The synthesis of complex heterocyclic systems often involves the construction of the thiophene ring itself or the subsequent functionalization of a pre-existing thiophene core. nih.gov this compound falls into the latter category, providing a readily available, fluorinated core that can be elaborated into more complex structures, including fused ring systems like dithieno[2,3-b:3′,2′-d]thiophene (DTT), which are valuable in materials science. researchgate.net

Below is a table summarizing synthetic strategies applicable to this compound for generating complex derivatives:

Reaction Type Reagents/Catalysts Potential Product Class Significance
Suzuki-Miyaura CouplingBoronic acids/esters, Palladium catalyst, BaseAryl- or heteroaryl-substituted fluorothiophenesForms C-C bonds, building molecular complexity. researchgate.net
Stille CouplingOrganostannanes, Palladium catalystPolythiophenes, complex organic moleculesVersatile C-C bond formation, useful in polymer synthesis. nih.gov
Sonogashira CouplingTerminal alkynes, Palladium/Copper catalystAlkynyl-substituted fluorothiophenesIntroduces sp-hybridized carbon linkers. nih.gov
Ullmann CouplingCopperBithiophenes and oligothiophenesForms symmetrical biaryl compounds. nih.gov

Intermediary Role in the Synthesis of Advanced Organic Materials

The unique electronic properties of the thiophene ring make it a fundamental component in a wide range of advanced organic materials, particularly in the field of organic electronics. nih.gov this compound serves as a critical intermediary in the synthesis of these materials, where the fluorine substituent can be used to fine-tune properties such as polymer solubility, thermal stability, and semiconductor performance. unito.it

Thiophene-based conjugated polymers are a significant class of materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The synthesis of these polymers often relies on the metal-catalyzed polymerization of dihalogenated thiophene monomers. unito.it this compound, with its reactive iodine and electronically-influential fluorine, is an ideal candidate monomer for such polymerizations. For instance, methods like ferric chloride-catalyzed oxidative coupling are used to synthesize all-thiophene-based conjugated porous organic polymers (ThPOPs). rsc.org

The introduction of fluorine into the polymer backbone can significantly alter the material's properties. Fluorination tends to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the conjugated polymer. This modification can lead to improved stability against ambient oxidation and can enhance the open-circuit voltage in organic solar cell applications.

The table below details the potential impact of incorporating this compound into conjugated polymers:

Material Property Effect of Fluorine Incorporation Application Relevance
Electronic Energy Levels (HOMO/LUMO) Lowers both HOMO and LUMO levelsImproved air stability, higher open-circuit voltage in OPVs.
Intermolecular Interactions Can promote more ordered packing (π-stacking)Enhanced charge carrier mobility in OFETs.
Solubility Can modify solubility in organic solventsImproved processability for device fabrication. unito.it
Thermal Stability The strong C-F bond enhances overall stabilityIncreased device lifetime and operational stability. scripps.edu

The synthesis of poly(3-hexylthiophene) (P3HT), a widely studied conductive polymer, often involves the polymerization of 2-bromo-3-hexylthiophene. unito.it By analogy, a fluorinated and iodinated monomer like this compound could be used in similar metal-catalyzed polymerization methods, such as GRIM (Grignard Metathesis), Stille, or Suzuki coupling reactions, to create novel fluorinated analogues of P3HT with tailored electronic and physical properties.

Synthetic Utility in the Development of Fluorinated Organic Molecules for Research Applications

The introduction of fluorine into organic molecules is a widely adopted strategy in medicinal chemistry and materials science to enhance key properties. researchgate.net Fluorine's high electronegativity, small size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. scripps.edunih.gov this compound is a valuable synthetic building block that provides researchers with a straightforward way to introduce a fluorinated thiophene motif into larger, more complex molecules for a variety of research applications.

Thiophene itself is considered a "privileged pharmacophore" in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.gov The incorporation of a fluorine atom onto this already valuable scaffold can lead to new drug candidates with improved pharmacological profiles. The C-I bond of this compound is a versatile handle for synthetic elaboration, allowing it to be coupled with other molecular fragments through reactions like Suzuki, Stille, and Sonogashira couplings. This enables the construction of novel fluorinated analogues of biologically active compounds for drug discovery programs. nih.gov Approximately 20% of all commercialized medicines contain a fluorine atom, highlighting the importance of fluorinated synthons. mdpi.com

In research applications beyond pharmaceuticals, fluorinated organic molecules are used as imaging agents and functional materials. mdpi.com For example, fluorinated dyes are used in biological imaging, and the unique properties of fluorine can enhance photostability and quantum yield. The 18F isotope is a key component in positron emission tomography (PET) tracers, a critical medical diagnostic technique. nih.gov While this compound contains the stable 19F isotope, its chemistry is foundational for developing synthetic routes that could later be adapted for 18F labeling.

The utility of this compound in synthesizing fluorinated molecules for research is summarized below:

Research Area Role of this compound Rationale for Fluorination
Medicinal Chemistry Building block for novel drug candidates.Enhances metabolic stability, modulates lipophilicity and pKa, improves receptor binding affinity. researchgate.netnih.gov
Agrochemicals Precursor for new pesticides and herbicides.Increases biological activity and stability. nih.gov
Materials Science Monomer for fluorinated polymers and liquid crystals.Modifies electronic properties, thermal stability, and intermolecular packing. researchgate.net
Molecular Probes Scaffold for developing fluorinated dyes and sensors.Alters photophysical properties and can serve as a reporter group for NMR studies. mdpi.com

The strategic combination of a stable, electron-withdrawing fluorine atom and a highly reactive iodine atom makes this compound a powerful and versatile tool for chemists seeking to create novel fluorinated organic molecules for a wide spectrum of research applications.

Future Directions and Emerging Research Areas for 3 Fluoro 2 Iodothiophene

Development of Novel and Environmentally Benign Synthetic Routes

The synthesis of halogenated heterocycles like 3-fluoro-2-iodothiophene often relies on multi-step procedures that may involve harsh reagents or produce significant waste. A key area of future research is the development of more efficient, sustainable, and scalable synthetic pathways.

Key Research Thrusts:

Direct C-H Functionalization: A major goal is to move away from classical methods requiring pre-functionalized precursors. Future routes could focus on the direct, regioselective C-H iodination and fluorination of a thiophene (B33073) starting material. This would significantly shorten synthetic sequences, reduce waste, and improve atom economy.

Flow Chemistry: Continuous flow synthesis offers enhanced control over reaction parameters (temperature, pressure, mixing) and improves safety, particularly for potentially energetic reactions like diazotization, which can be a precursor step in fluorination. thieme-connect.de Developing a continuous flow process for this compound would enable safer scale-up and potentially higher yields.

Biocatalysis: The use of enzymes for selective halogenation is a nascent but promising field. Research into engineered halogenase enzymes could one day provide a highly selective and environmentally friendly method for synthesizing complex halogenated thiophenes under mild aqueous conditions.

Mechanochemical Methods: Solid-state synthesis using ball milling reduces or eliminates the need for bulk solvents, making it an inherently greener approach. Exploring mechanochemical activation for the iodination or fluorination steps could lead to novel, solvent-free synthetic routes.

Synthetic StrategyPotential AdvantagesResearch Focus
Direct C-H FunctionalizationHigher atom economy, fewer steps, reduced wasteDevelopment of regioselective catalysts for direct iodination and fluorination of the thiophene ring.
Flow ChemistryImproved safety, scalability, and reaction controlOptimization of reaction conditions in continuous flow reactors for key synthetic steps.
BiocatalysisHigh selectivity, mild reaction conditions, environmentally friendlyEngineering of halogenase enzymes for specific thiophene substrates.
MechanochemistryReduced solvent use, potential for novel reactivityInvestigation of solid-state reactions for halogenation steps.

Exploration of New Reactivity Modes and Catalytic Systems for Selective Transformations

The C-I and C-F bonds in this compound offer distinct opportunities for chemical modification. Future work will focus on leveraging this differential reactivity through innovative catalytic systems to build molecular complexity.

Key Research Thrusts:

Orthogonal Cross-Coupling Reactions: A significant area of exploration is the development of catalytic systems that can selectively activate the C-I bond for cross-coupling (e.g., Suzuki, Stille, Sonogashira reactions) while leaving the more robust C-F bond intact. unito.it This allows for the sequential introduction of different functional groups at the 2- and 3-positions.

Advanced Palladium and Nickel Catalysis: Research into next-generation palladium and nickel catalysts, particularly those with sophisticated phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands, could enable previously challenging coupling reactions. unito.it These advanced systems may offer higher turnover numbers, broader substrate scope, and the ability to perform reactions at lower temperatures.

Photoredox Catalysis: Light-mediated catalysis offers a powerful tool for forming new bonds under mild conditions. Future research could explore the use of photoredox catalysts to activate the C-I bond of this compound for radical-based transformations, opening up reaction pathways not accessible through traditional thermal methods.

C-F Bond Activation: While typically challenging, the selective activation and functionalization of the C-F bond is a major frontier in organic synthesis. Future breakthroughs in this area could allow this compound to be used in novel ways, where the fluorine atom is not just a passive electronic modifier but a reactive handle for further derivatization.

Advanced Applications in Emerging Technologies Beyond Current Scope

While fluorinated thiophenes are known components of organic electronic materials, future research will see this compound integrated into more sophisticated and emergent technologies. bldpharm.com

Key Research Thrusts:

Bioelectronics and Biosensors: The unique electronic properties and relative stability of fluorinated oligothiophenes make them excellent candidates for interfacing with biological systems. doaj.orgsigmaaldrich.com Future applications could include the development of highly sensitive biosensors, where the thiophene-based material acts as a transducer, or in biocompatible electrodes for neural interfaces.

Organic Photovoltaics (OPVs): The electron-withdrawing nature of fluorine can be used to tune the HOMO/LUMO energy levels of conjugated polymers. By incorporating this compound into novel polymer backbones, researchers can rationally design next-generation donor or acceptor materials for more efficient and stable organic solar cells.

Perovskite Solar Cell Interfacial Layers: Fluorinated organic materials are being explored as hydrophobic, charge-transporting interfacial layers in perovskite solar cells to enhance both efficiency and long-term stability. Polymers derived from this compound could be engineered for this purpose.

Photodynamic Therapy (PDT): The presence of a heavy iodine atom can promote intersystem crossing, a key process for generating singlet oxygen, the cytotoxic agent in PDT. Future research could involve designing photosensitizers based on the this compound scaffold for targeted cancer therapy.

Emerging TechnologyRole of this compound DerivativePotential Impact
BioelectronicsActive material in organic electrochemical transistors (OECTs) or sensor surfaces. doaj.orgDevelopment of highly sensitive, real-time diagnostic tools and improved neural probes.
Organic PhotovoltaicsMonomer for donor or acceptor polymers with tuned electronic energy levels.Creation of more efficient, flexible, and cost-effective solar energy technologies.
Perovskite Solar CellsComponent of hydrophobic hole-transport layers (HTLs).Enhancement of device longevity and prevention of degradation from moisture.
Photodynamic TherapyCore scaffold for heavy-atom-containing photosensitizers.New class of targeted therapeutic agents for oncology.

Theoretical Predictions and Rational Design for Enhanced Material Properties through Molecular Engineering

Computational chemistry is an indispensable tool for accelerating materials discovery. Future progress in harnessing the full potential of this compound will be heavily reliant on theoretical modeling and molecular engineering principles. uchicago.edu

Key Research Thrusts:

In Silico Screening: Using computational methods like Density Functional Theory (DFT), researchers can predict the electronic and optical properties (e.g., bandgap, absorption spectra, charge mobility) of hypothetical polymers and oligomers derived from this compound before undertaking laborious synthesis. semanticscholar.org This allows for the rapid screening of vast chemical spaces to identify promising candidates for specific applications.

Modeling of Intermolecular Interactions: The performance of organic electronic materials is critically dependent on how molecules pack in the solid state. Theoretical simulations can predict crystal packing, π-stacking distances, and other morphological features, providing crucial insights for designing materials with enhanced charge transport properties.

Predicting Reactivity and Reaction Mechanisms: Computational studies can elucidate the mechanisms of catalytic cross-coupling reactions involving this compound. This understanding can guide the rational design of more efficient catalysts and the optimization of reaction conditions for selective transformations.

Structure-Property Relationship Elucidation: By systematically modifying the structure of this compound-based molecules in silico and calculating the resulting properties, researchers can build robust quantitative structure-property relationship (QSPR) models. These models are invaluable for rationally designing new materials with precisely tailored characteristics for advanced technological applications.

Q & A

Basic: What are the common synthetic routes for 3-Fluoro-2-iodothiophene, and what factors influence yield optimization?

Answer:
The synthesis of this compound typically involves sequential halogenation of the thiophene ring. A standard approach includes:

  • Stepwise electrophilic substitution : Fluorination via directed ortho-metalation (DoM) using LDA (lithium diisopropylamide) followed by iodination with N-iodosuccinimide (NIS) in anhydrous conditions .
  • Catalyst selection : Pd-mediated coupling reactions may introduce iodine if direct iodination is sterically hindered.
  • Solvent and temperature : Polar aprotic solvents (e.g., THF) at -78°C minimize side reactions. Yield optimization requires precise stoichiometric control of halogenating agents and inert atmosphere maintenance.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

Answer:
Key techniques include:

  • <sup>19</sup>F NMR : Identifies fluorine chemical shifts (δ ~ -110 to -150 ppm for aryl-F), confirming substitution patterns .
  • <sup>1</sup>H NMR : Coupling constants (e.g., JH-F) reveal proximity of substituents.
  • Mass spectrometry (HRMS) : Exact mass analysis validates molecular ion peaks (e.g., C4H2FIS<sup>+</sup> at m/z 231.89) .
  • X-ray crystallography : Resolves regiochemistry and crystal packing effects, critical for confirming structural integrity .

Advanced: How does the electronic interplay between fluorine and iodine substituents affect the reactivity of this compound in cross-coupling reactions?

Answer:
The electron-withdrawing fluorine group polarizes the thiophene ring, enhancing iodine's leaving-group ability in Suzuki-Miyaura couplings. Methodological insights:

  • Computational analysis : Density Functional Theory (DFT) models quantify electron density distribution, showing fluorine's meta-directing effect stabilizes transition states .
  • Kinetic studies : Compare reaction rates with non-fluorinated analogs to isolate electronic contributions.
  • Substituent Hammett parameters : σmeta values for fluorine predict activation barriers in Pd-catalyzed couplings .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of this compound in Sonogashira couplings?

Answer:
Discrepancies often arise from:

  • Ligand variability : Bulky ligands (e.g., XPhos) improve stability but may sterically hinder iodine accessibility.
  • Solvent polarity : DMF vs. toluene alters Pd nanoparticle aggregation, affecting turnover numbers.
  • Systematic reproducibility protocols :
    • Control experiments under standardized conditions (e.g., 1 mol% Pd(PPh3)4, 80°C).
    • <sup>13</sup>C labeling to trace catalytic intermediates .
    • Meta-analyses of literature data using FINER criteria (Feasible, Novel, Ethical, Relevant) to isolate confounding variables .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitution reactions?

Answer:

  • DFT-based frontier molecular orbital (FMO) analysis : Identifies nucleophilic/electrophilic sites via HOMO-LUMO gaps. For this compound, fluorine deactivates the ring, directing electrophiles to the 5-position .
  • Molecular dynamics (MD) simulations : Model solvent effects on transition states (e.g., acetonitrile vs. DCM).
  • Comparative studies : Benchmark against experimental kinetic isotope effects (KIE) to validate computational predictions .

Basic: What are the stability considerations for storing this compound, and how can degradation be monitored?

Answer:

  • Storage conditions : Argon-purged amber vials at -20°C to prevent photolytic C-I bond cleavage .
  • Degradation monitoring :
    • Periodic <sup>1</sup>H NMR to detect loss of iodine (disappearance of coupling patterns).
    • TLC with UV visualization to spot decomposition products.
    • Karl Fischer titration to measure moisture ingress, a key degradation driver .

Advanced: What mechanistic insights explain the divergent reactivity of this compound in Ullmann vs. Buchwald-Hartwig aminations?

Answer:

  • Ullmann reactions : Require CuI catalysts and high temperatures (~120°C), favoring single-electron transfer (SET) mechanisms. Fluorine's inductive effect stabilizes radical intermediates.
  • Buchwald-Hartwig : Pd/ligand systems (e.g., BrettPhos) enable milder conditions via oxidative addition. Fluorine's steric profile influences Pd coordination geometry.
  • Isotopic labeling : <sup>15</sup>N-tracing in amination products distinguishes mechanistic pathways .

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